Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 2137836-49-6
VCID: VC4573064
InChI: InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)/t6-,8+/m0/s1
SMILES: C1CCC2(CC(=O)NC2C1)N
Molecular Formula: C8H14N2O
Molecular Weight: 154.213

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one

CAS No.: 2137836-49-6

Cat. No.: VC4573064

Molecular Formula: C8H14N2O

Molecular Weight: 154.213

* For research use only. Not for human or veterinary use.

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one - 2137836-49-6

Specification

CAS No. 2137836-49-6
Molecular Formula C8H14N2O
Molecular Weight 154.213
IUPAC Name (3aR,7aS)-3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one
Standard InChI InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)/t6-,8+/m0/s1
Standard InChI Key WUOJZWVDFYJWDP-POYBYMJQSA-N
SMILES C1CCC2(CC(=O)NC2C1)N

Introduction

Synthetic Routes

The synthesis typically involves:

  • Reacting cyclohexyl aziridine with dialkyl malonate to form a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one.

  • Decarbonylation at the 3-position.

  • Conversion of the resulting trans-octahydro-indol-2-one into the desired product.

Industrial Production

In industrial settings:

  • Automated reactors and continuous flow systems are used for large-scale production.

  • Purification techniques like crystallization and chromatography ensure high purity.

Chemical Reactions

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one undergoes several types of reactions:

Reaction TypeReagentsProducts
OxidationKMnO₄, CrO₃Ketones or carboxylic acids
ReductionLiAlH₄, NaBH₄Alcohols or alkanes
SubstitutionHalogens or nucleophilesFunctionalized derivatives

The products depend on reaction conditions and reagents used.

Chemical Research

The compound serves as a building block for synthesizing complex organic molecules due to its reactive amino group and bicyclic structure.

Biological Research

It is used in:

  • Studying enzyme mechanisms.

  • Investigating protein-ligand interactions.

Industrial Applications

It finds use in:

  • Pharmaceutical development for drug discovery.

  • Agrochemical production.

  • Advanced materials with unique properties.

Comparison with Similar Compounds

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one can be compared with other compounds in the indole family:

CompoundStructural FeaturesApplications
(3aR,7aS)-rel-Hexahydroisoindole derivativesHexahydroindole core with varied functional groupsPharmaceutical intermediates
(3aR,7aS)-rel-Boc-protected analogsBoc-protected hydroxy groupsSynthesis of bioactive molecules

The amino group placement in Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one allows for diverse modifications that enhance its utility.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors. Its bicyclic structure facilitates specific binding that modulates target activity. Potential pathways include:

  • Signal transduction.

  • Metabolic regulation.

  • Gene expression modulation.

Biological Activity

Studies indicate that derivatives of similar indole-based compounds exhibit:

  • High affinity for monoamine transporters like dopamine transporters (DAT).

  • Potential anti-inflammatory and anti-cancer properties.

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